molecular formula C9H11O3P B12506754 [(E)-Cinnamyl]phosphonic acid

[(E)-Cinnamyl]phosphonic acid

Cat. No.: B12506754
M. Wt: 198.16 g/mol
InChI Key: AIWAKBITCLOITM-UHFFFAOYSA-N
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Description

[(E)-Cinnamyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a cinnamyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-Cinnamyl]phosphonic acid typically involves the reaction of cinnamyl alcohol with a phosphonic acid derivative. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester, which is then hydrolyzed to yield the phosphonic acid .

Industrial Production Methods

Industrial production of phosphonic acids often employs the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure . These methods are favored for their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(E)-Cinnamyl]phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

[(E)-Cinnamyl]phosphonic acid can be compared with other phosphonic acids and their derivatives:

List of Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and diverse applications make it a valuable subject of ongoing research.

Properties

IUPAC Name

3-phenylprop-2-enylphosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O3P/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWAKBITCLOITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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